molecular formula C15H21NO2 B1334847 Ethyl 1-benzylpiperidine-2-carboxylate CAS No. 77034-34-5

Ethyl 1-benzylpiperidine-2-carboxylate

Cat. No. B1334847
CAS RN: 77034-34-5
M. Wt: 247.33 g/mol
InChI Key: WCGHYUMBCGJLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzylpiperidine-2-carboxylate (EBC) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. EBC is a versatile compound that can be used in a variety of chemical and biochemical experiments. It is an important tool for scientists to investigate the mechanisms of action of various biochemical and physiological effects.

Scientific Research Applications

Enzymatic Kinetic Resolution

Ethyl 1-benzylpiperidine-2-carboxylate serves as an intermediate in the production of drugs like doxazosin mesylate. It undergoes kinetic resolution to obtain specific enantiomers, a crucial process in drug synthesis. For instance, the S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate is obtained through a simple lipase-catalyzed transesterification reaction, showcasing its utility in stereoselective synthesis (Kasture et al., 2005).

Synthesis of Complex Compounds

This compound is involved in synthesizing various complex organic compounds, which can be crucial for pharmaceuticals and other applications. For example, it is used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have potential applications in various fields, including material science and pharmaceuticals (Mohamed, 2014; 2021).

Catalyst in Organic Reactions

This compound acts as a catalyst in organic reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex organic molecules, which can be useful in various chemical industries (Zhu et al., 2003).

Ligand in Metal Complexes

This compound derivatives are used as ligands in metal complexes. These complexes have significant roles in catalysis and are studied for their potential applications in processes like hydrocarbon oxidation. The study of such complexes helps in understanding the reactivity and properties of metal centers in various chemical environments (Carson & Lippard, 2006).

Esterification Reactions

This compound is also used in esterification reactions. For example, it plays a role in the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. Such reactions are crucial in organic chemistry for creating a wide array of ester compounds used in various applications, including pharmaceuticals and perfumes (Tummatorn et al., 2007).

Scientific Research Applications of this compound

Enzymatic Kinetic Resolution

This compound is utilized in the kinetic resolution of compounds, a vital process in producing pharmaceuticals. For instance, the compound aids in obtaining specific enantiomers necessary for drug synthesis, as seen in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate to obtain its S-enantiomer, a process crucial for creating stereospecific drug components (Kasture et al., 2005).

Synthesis of Complex Molecules

This compound is used in synthesizing various complex organic compounds, highlighting its versatility in chemical synthesis. For example, it plays a crucial role in producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds have potential applications in material science and pharmaceuticals, demonstrating the compound's utility in creating diverse chemical entities (Mohamed, 2014; 2021).

Catalyst in Chemical Reactions

This compound is instrumental as a catalyst in certain chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of tetrahydropyridines. These reactions are essential in synthesizing complex organic molecules, which can be useful across various chemical industries (Zhu et al., 2003).

Corrosion Inhibition

This compound is also applied in the field of corrosion inhibition. For instance, its derivative, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, was synthesized and found toexhibit significant corrosion inhibition efficiency on carbon steel. This application is particularly relevant in industries where metal preservation is critical, showcasing the compound's utility in materials science and engineering (Insani et al., 2015).

Pharmaceutical Applications

This compound derivatives have been explored for their potential in treating diseases like Alzheimer's. For example, certain derivatives demonstrated good cholinesterase-inhibition activities, making them candidates for Alzheimer's disease treatment. The ability to interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, and to chelate with metal ions like Cu2+ and Zn2+, further underscores their potential in pharmaceutical research (Shi et al., 2017).

Dyes for Liquid Crystal Displays

In the field of materials science, this compound derivatives have been synthesized as dyes with potential application in liquid crystal displays. The orientation parameter of these dyes in nematic liquid crystals indicates their high potential for this application, reflecting the compound's significance in advanced material technologies (Bojinov & Grabchev, 2003).

Mechanism of Action

While the specific mechanism of action for Ethyl 1-benzylpiperidine-2-carboxylate is not available, piperidine and its derivatives have been studied for their anticancer properties . They have been found to regulate crucial signaling pathways essential for the establishment of cancers .

Safety and Hazards

The safety data sheet for Ethyl 1-benzylpiperidine-2-carboxylate indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 1-benzylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGHYUMBCGJLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385555
Record name Ethyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77034-34-5
Record name Ethyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-benzylpiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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